propyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
Description
Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C26H27F3N2O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C26H27F3N2O6/c1-3-14-35-25(34)16-4-6-17(7-5-16)36-23-21(33)18-8-9-20(32)19(15-31-12-10-30(2)11-13-31)22(18)37-24(23)26(27,28)29/h4-9,32H,3,10-15H2,1-2H3 |
InChI Key |
LESULNFNEWFHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-3-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-3-yl core.
Introduction of the Piperazin-1-yl Group: The piperazin-1-yl group is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Benzoate Group: The final step involves esterification reactions to attach the benzoate group to the chromen-3-yl core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(methyl)-4H-chromen-3-yl}oxy)benzoate
- Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(ethyl)-4H-chromen-3-yl}oxy)benzoate
Uniqueness
Propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Biological Activity
Propyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic compound that exhibits a range of biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzyme targets through hydrogen bonding and halogen interactions, leading to increased inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
- Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, which may protect cells from oxidative stress.
- Cytotoxic Effects : Studies have shown that the compound exhibits cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, with significant inhibition rates observed .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- In Vitro Studies : A study conducted on the MCF-7 cell line revealed that this compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Molecular docking simulations demonstrated that the compound binds effectively to COX and LOX enzymes, suggesting a plausible mechanism for its anti-inflammatory effects. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
